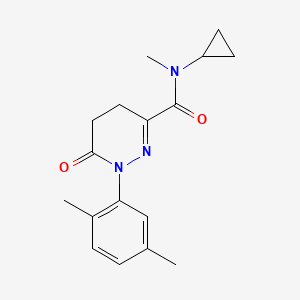![molecular formula C15H25N3O2 B7534169 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as MPD or 8-Methyl-8-azabicyclo[3.2.1]octane-3,4-dicarboximide, is a cyclic compound that belongs to the class of spiro compounds. It is a potent and selective agonist of the sigma-1 receptor, which is a unique transmembrane protein that plays a crucial role in various physiological and pathological processes. The sigma-1 receptor is known to modulate ion channels, neurotransmitter release, and intracellular signaling pathways, making it an attractive target for drug discovery and development.
Mechanism of Action
8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione binds to the sigma-1 receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways. The sigma-1 receptor is known to interact with various proteins and ion channels, including NMDA receptors, voltage-gated calcium channels, and IP3 receptors, and modulate their activity. The exact mechanism of action of 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is still under investigation, but it is believed to enhance the release of neurotransmitters and promote neuronal survival and plasticity.
Biochemical and Physiological Effects:
8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have several biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. It has been reported to increase the release of acetylcholine, dopamine, and serotonin in various brain regions, leading to improved cognitive function and mood. 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has also been shown to reduce oxidative stress and inflammation, and protect against neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for research on 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its potential therapeutic applications. One area of interest is the development of more potent and selective sigma-1 receptor agonists that can be used to probe the function of the receptor in vivo. Another area of interest is the investigation of the mechanism of action of 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its effects on various signaling pathways and cellular processes. Finally, the clinical evaluation of 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and other sigma-1 receptor agonists in human subjects for the treatment of neurological and psychiatric disorders is an important area of future research.
Synthesis Methods
The synthesis of 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the condensation of 1,3-diaminopropane with 1,3-cyclohexanedione in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with methyl iodide and piperidine to yield 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in high yield and purity. The synthesis of 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been optimized by several research groups, and various modifications have been made to improve the efficiency and scalability of the process.
Scientific Research Applications
8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. The sigma-1 receptor has been implicated in the regulation of neuronal plasticity, neuroprotection, and neuroinflammation, and modulating its activity with selective agonists like 8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has shown promising results in preclinical studies.
properties
IUPAC Name |
8-methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12-5-7-15(8-6-12)13(19)18(14(20)16-15)11-17-9-3-2-4-10-17/h12H,2-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVKCBDFQGEURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)

![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)

![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)